molecular formula C13H17NO3S B14014838 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol

Cat. No.: B14014838
M. Wt: 267.35 g/mol
InChI Key: LPBLPJNIKDDUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[320]heptan-7-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions often use hydrogenation or other reducing agents to remove oxygen functionalities or reduce double bonds.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making it useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol

InChI

InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-6-10-8-12(15)13(10)14/h2-5,10,12-13,15H,6-8H2,1H3

InChI Key

LPBLPJNIKDDUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C(C3)O

Origin of Product

United States

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